1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid
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Overview
Description
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound’s structure includes a cyclopentane ring, a phenyl group, and a carboxylic acid functional group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of BOC-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of significant quantities of the compound for use in various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The BOC group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions typically result in the formation of free amines after BOC deprotection .
Scientific Research Applications
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptides and proteins by protecting amine groups during synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in various chemical reactions, facilitating the synthesis of target compounds .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Another BOC-protected compound used in organic synthesis.
tert-Butyl 4-amino-1-piperidinecarboxylate: Similar in structure and used for similar purposes.
Uniqueness
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring, phenyl group, and carboxylic acid functional group. This structure provides distinct reactivity and versatility in synthetic applications, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-13-8-6-12(7-9-13)17(14(19)20)10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
OPDIQUMYWALPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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